7,8-dimethyl-3-(pyridin-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
The compound 7,8-dimethyl-3-(pyridin-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic molecule featuring a fused pyrimido-triazinone core. Key structural attributes include:
- 7,8-Dimethyl groups: Enhance steric bulk and influence lipophilicity.
- 3-(Trifluoromethyl)phenyl group: Provides electron-withdrawing effects, improving metabolic stability and binding affinity .
While direct biological data for this compound is absent in the provided evidence, its structural features align with pharmacophores common in kinase inhibitors and CNS-targeting agents.
Properties
Molecular Formula |
C21H20F3N5O |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
7,8-dimethyl-3-(pyridin-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H20F3N5O/c1-14-15(2)26-20-28(18-8-5-6-16(10-18)21(22,23)24)12-27(13-29(20)19(14)30)11-17-7-3-4-9-25-17/h3-10H,11-13H2,1-2H3 |
InChI Key |
GIAFNVNIEMKAJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=CC=N3)C4=CC=CC(=C4)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-3-(pyridin-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable pyrimidine precursor, such as 2,4-diaminopyrimidine, which undergoes cyclization with appropriate aldehydes or ketones.
Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the pyrimidine ring with a pyridin-2-ylmethyl halide under basic conditions.
Addition of the Trifluoromethylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Final Cyclization and Methylation: The final step involves cyclization to form the tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one core, followed by methylation at the 7 and 8 positions using methyl iodide and a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities. Studies aim to elucidate its efficacy and safety profiles.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7,8-dimethyl-3-(pyridin-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Pyrimido[2,1-c][1,2,4]triazinones
- Example : 8-Phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione ()
- Key Differences :
- Replaces the pyrimido[1,2-a][1,3,5]triazinone core with a pyrimido[2,1-c][1,2,4]triazinone scaffold.
- Incorporates a thiophene ring, enhancing aromatic interactions but reducing polarity compared to pyridylmethyl .
Pyrido-Pyrimido-Thiadiazinones
- Example : 7,8,9-Triphenyl-3-(pyrimidin-2-yl)-3,4,7,10-tetrahydropyrido[2’,3’:4,5]pyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-one ()
- Key Differences :
- Contains a thiadiazinone ring instead of a triazinone, introducing sulfur for altered electronic properties.
- Higher molecular weight (528.63 g/mol vs. ~450 g/mol for the target compound) due to triphenyl substitution .
Substituent Variations
Aromatic Group Modifications
- 3-(Trifluoromethyl)phenyl vs. Phenyl :
- The trifluoromethyl group in the target compound increases electronegativity and metabolic resistance compared to phenyl .
- Methoxyphenyl and Methylphenylamino: Example: 4-(3-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one ()
- Methoxy and methylamino groups improve solubility but reduce logP compared to trifluoromethyl .
Alkyl/Aminoalkyl Chains
Table 1: Key Properties of Analogues
*Estimated based on structural similarity.
Biological Activity
7,8-Dimethyl-3-(pyridin-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with potential biological activities. Its unique molecular structure includes a pyrimidine ring and a trifluoromethyl group, which contribute to its pharmacological profile. This article reviews the biological activity of this compound based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 415.4 g/mol
- Structure : Contains a tetrahydropyrimido framework that is significant in medicinal chemistry due to its ability to interact with various biological targets.
Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities:
Anticancer Activity
Research has shown that compounds with similar structures can target various cancer-related proteins. For instance:
- Compounds in the pyrimidine family have been reported to inhibit the ephrin receptor (EPH) family of proteins overexpressed in certain cancers .
Antiviral Activity
There is emerging evidence suggesting that derivatives of pyrimidine compounds can act as antiviral agents. For example:
- Some studies have demonstrated that specific substitutions at C-2 and N-3 positions enhance reverse transcriptase inhibitory activity against viruses like HIV .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
The mechanisms through which this compound exerts its effects are still under investigation. However, potential interactions include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and viral replication.
- Receptor Modulation : The presence of the pyridine moiety may enhance binding affinity to specific receptors involved in cell signaling pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors influencing its pharmacokinetics include:
- Lipophilicity : The trifluoromethyl group enhances lipophilicity, potentially improving absorption and distribution within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
